molecular formula C13H17FO B8345580 (1-(4-Fluorophenyl)cyclohexyl)methanol

(1-(4-Fluorophenyl)cyclohexyl)methanol

Cat. No. B8345580
M. Wt: 208.27 g/mol
InChI Key: UOIZKGYSEXPTCG-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

A 1 M solution of borane-THF complex (16.7 mL, 16.7 mmol) was slowly added to a solution of (1-(4-fluorophenyl)cyclohexane carboxylic acid (928 mg, 4.18 mmol) in THF (15 mL) at room temperature under a nitrogen atmosphere. After 20 min., the reaction mixture was refluxed for 16 hrs, cooled to room temperature and quenched by the dropwise addition of 1N HCl until further addition caused no more gas evolution. Ethyl acetate and 1N sodium hydroxide were added. The organic layer was washed with 1N sodium hydroxide (2×), brine, dried over sodium sulfate, filtered, and evaporated in vacuo to yield the (1-(4-fluorophenyl)cyclohexyl)methanol (950 mg, 100% yield) as a light tan oil containing some solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14](O)=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
928 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCCCC1)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of 1N HCl until further addition
ADDITION
Type
ADDITION
Details
Ethyl acetate and 1N sodium hydroxide were added
WASH
Type
WASH
Details
The organic layer was washed with 1N sodium hydroxide (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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